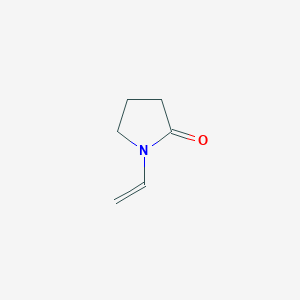
4-Ethyl-2-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-nitrobenzoic acid is a derivative of benzoic acid . It is a precursor to 4-aminobenzoic acid . It is a pale yellow solid and is used in the biosynthesis of the antibiotic aureothin .
Synthesis Analysis
The synthesis of 4-Ethyl-2-nitrobenzoic acid can be achieved through the esterification of 4-nitrobenzoic acid with ethanol under argon at 80°C . This process can be optimized using ultradispersed crystallites of hydrogen forms of nanoporous natural zeolites H-CL, H-MOR, H-HEU-M, H-PHI as catalysts . The reaction mixture is irradiated with ultrasound or microwaves .Molecular Structure Analysis
The molecular structure of 4-Ethyl-2-nitrobenzoic acid is similar to that of 4-Methyl-2-nitrobenzoic acid . The molecular formula is C8H7NO4, with an average mass of 181.145 Da and a monoisotopic mass of 181.037506 Da .Applications De Recherche Scientifique
Amidation Reactions
4-Ethyl-2-nitrobenzoic acid (also known as 4-Methyl-2-nitrobenzoic acid) has been studied for its kinetics and mechanism in amidation reactions. Specifically, researchers have investigated its reaction with ammonia, catalyzed by boric acid in the presence of polyethylene glycol (PEG-400). The proposed catalysis mechanism involves the synthesis of incomplete polyethylene glycol borate esters, which then form 4-nitrobenzoic acid borate esters, followed by amidation with ammonia .
Synthesis of 4-Nitrobenzoic Acid Derivatives
4-Ethyl-2-nitrobenzoic acid serves as a precursor for the synthesis of various 4-nitrobenzoic acid derivatives. These derivatives find applications in pharmaceuticals, agrochemicals, and materials science. Researchers have explored their use as intermediates in the production of local anesthetics, such as novocaine (procaine) .
Mécanisme D'action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets, often leading to adverse effects on the hematological system .
Mode of Action
Nitro aromatic compounds typically lead to adverse effects on the hematological system, characterized by the induction of methemoglobin formation . The nitro group in these compounds can be reduced, leading to the oxidation of hemoglobin to methemoglobin .
Biochemical Pathways
Nitro compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
Nitro compounds are known to have high dipole moments, which can affect their solubility and thus their bioavailability .
Result of Action
Nitro compounds can cause a statistically significantly increased incidence of adenomas and carcinomas .
Action Environment
The action of 4-Ethyl-2-nitrobenzoic acid can be influenced by various environmental factors. For instance, the temperature of the reaction environment can affect the reactions that nitro compounds undergo . Additionally, the pH of the environment can influence the ionization state of the compound, potentially affecting its solubility and bioavailability .
Propriétés
IUPAC Name |
4-ethyl-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNVPWUYDDMTFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-nitrobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)





